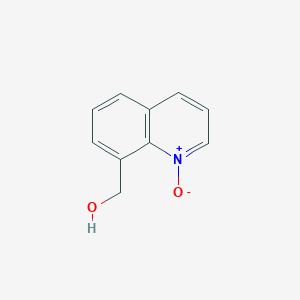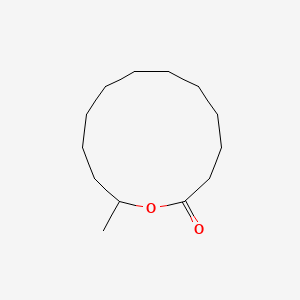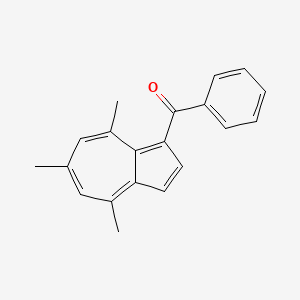
2-Azetidinone, 3-methylene-1-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azetidinone, 3-methylene-1-(phenylmethyl)- is a compound belonging to the class of β-lactams, which are four-membered lactam rings. This compound is characterized by the presence of a methylene group at the 3-position and a phenylmethyl group at the 1-position. β-lactams are well-known for their biological activity, particularly as antibiotics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone, 3-methylene-1-(phenylmethyl)- can be achieved through various methods. One common approach involves the cyclization of amino acids with triethylamine and phosphorus oxychloride (POCl3) in dichloromethane (CH2Cl2) at room temperature . The reaction mixture is then washed with saturated aqueous sodium bicarbonate (NaHCO3), brine, and water to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
化学反応の分析
Types of Reactions
2-Azetidinone, 3-methylene-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methylene and phenylmethyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with halogens can produce halogenated derivatives.
科学的研究の応用
2-Azetidinone, 3-methylene-1-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
作用機序
The mechanism of action of 2-Azetidinone, 3-methylene-1-(phenylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The β-lactam ring is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death. This mechanism is similar to that of other β-lactam antibiotics.
類似化合物との比較
Similar Compounds
2-Azetidinone, 4-methyl-1-(phenylmethyl)-: Similar structure with a methyl group at the 4-position.
1,4-Diphenyl-3-methyl-2-azetidinone: Contains phenyl groups at the 1 and 4 positions.
3,4-Dimethyl-2-azetidinone: Features methyl groups at the 3 and 4 positions.
Uniqueness
2-Azetidinone, 3-methylene-1-(phenylmethyl)- is unique due to the presence of the methylene group at the 3-position, which can influence its reactivity and biological activity. This structural feature distinguishes it from other β-lactams and may confer specific properties that are valuable in research and industrial applications.
特性
| 72551-11-2 | |
分子式 |
C11H11NO |
分子量 |
173.21 g/mol |
IUPAC名 |
1-benzyl-3-methylideneazetidin-2-one |
InChI |
InChI=1S/C11H11NO/c1-9-7-12(11(9)13)8-10-5-3-2-4-6-10/h2-6H,1,7-8H2 |
InChIキー |
ANIMQLZDMNAHRD-UHFFFAOYSA-N |
正規SMILES |
C=C1CN(C1=O)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(E)-Phenyldiazenyl]-2,1-benzoxazole](/img/no-structure.png)
![Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]-](/img/structure/B14453925.png)
![N'-[4-(Chloromethyl)phenyl]-N,N-dimethylurea](/img/structure/B14453934.png)






